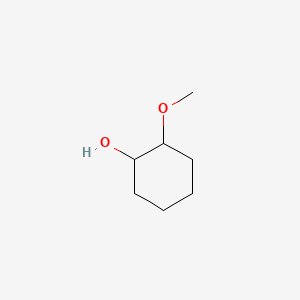![molecular formula C8H14Cl2N2O B6278812 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2825012-32-4](/img/no-structure.png)
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride, also known as 2-MEPE, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 230.2 g/mol and a melting point of 198-199 °C. 2-MEPE is classified as a pyridine derivative and is part of the class of compounds known as 2-aminopyridines. 2-MEPE has been used in a variety of scientific research applications due to its biochemical and physiological effects.
科学研究应用
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications due to its biochemical and physiological effects. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has also been used in the study of the effects of drugs on the gastrointestinal system, as well as in the study of the effects of drugs on the immune system. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.
作用机制
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride acts as an agonist at nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability. It is thought to act by increasing the release of acetylcholine, which is a neurotransmitter that is involved in the transmission of signals between neurons. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in the transmission of signals between neurons. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an agonist at nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability. Furthermore, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The advantages of using 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride in lab experiments include its relatively low cost and its ability to act as an agonist at nicotinic acetylcholine receptors and as an antagonist at the serotonin 5-HT2A receptor. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride is relatively easy to synthesize and is widely available. The main limitation of using 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
For research involving 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride include further investigation into its effects on the central nervous system, as well as further investigation into its effects on the cardiovascular system. Additionally, further research could be conducted into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the gastrointestinal system, as well as further research into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the immune system. Furthermore, further research could be conducted into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the endocrine system, as well as further research into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the reproductive system. Additionally, further research could be conducted into the potential therapeutic applications of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride.
合成方法
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride can be synthesized by the reaction of 5-methylpyridine with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via an SN2 reaction, with the ethyl chloroformate acting as the nucleophile and the 5-methylpyridine acting as the electrophile. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction yields a crude product which can be purified by recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride involves the reaction of 2-(chloromethyl)oxirane with 5-methylpyridin-2-ol, followed by the reaction of the resulting intermediate with ethylenediamine and hydrochloric acid.", "Starting Materials": [ "2-(chloromethyl)oxirane", "5-methylpyridin-2-ol", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-(chloromethyl)oxirane is reacted with 5-methylpyridin-2-ol in the presence of a base such as potassium carbonate to yield 2-[(5-methylpyridin-2-yl)oxy]oxirane.", "Step 2: The intermediate 2-[(5-methylpyridin-2-yl)oxy]oxirane is then reacted with ethylenediamine in the presence of a solvent such as ethanol to yield 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine.", "Step 3: The final step involves the addition of hydrochloric acid to the intermediate 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine to yield the dihydrochloride salt of the compound." ] } | |
CAS 编号 |
2825012-32-4 |
产品名称 |
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride |
分子式 |
C8H14Cl2N2O |
分子量 |
225.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



